(2-Metilfurano-3-il)metanol

Descripción general

Descripción

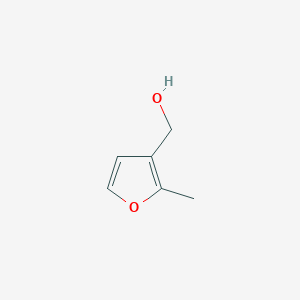

(2-Methylfuran-3-yl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third position.

Aplicaciones Científicas De Investigación

(2-Methylfuran-3-yl)methanol has several scientific research applications:

Mecanismo De Acción

Target of Action

Furan derivatives have been known to interact with various biological targets and modulate physiological processes .

Mode of Action

It’s known that furan derivatives can undergo various chemical reactions, including oxidation . For instance, the low-temperature oxidation (LTO) mechanisms of 2-methylfuran have been explored, where the O2 addition to the main furylCH2 radical forms three peroxide radicals .

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical pathways . For example, 2-methylfuran can be converted into value-added chemicals and liquid fuels through hydroxyalkylation/alkylation reactions .

Pharmacokinetics

The boiling point of this compound is 751°C at 760mmHg, which may influence its absorption and distribution .

Result of Action

Furan derivatives are known to have various effects, including the production of chemicals through diels–alder reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Methylfuran-3-yl)methanol. For instance, temperature and pressure may influence the species profiles and rate constants of the oxidation process of 2-methylfuran .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Methylfuran-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-3-furaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, (2-Methylfuran-3-yl)methanol can be produced through catalytic hydrogenation of 2-methyl-3-furaldehyde. This process involves the use of metal catalysts such as palladium or nickel supported on carbon, under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: (2-Methylfuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed:

Oxidation: 2-Methyl-3-furaldehyde or 2-methyl-3-furancarboxylic acid.

Reduction: Tetrahydro-2-methyl-3-furanmethanol.

Substitution: 2-Bromo-3-methylfuran or 2-nitro-3-methylfuran

Comparación Con Compuestos Similares

2-Methylfuran: A simpler derivative with only a methyl group attached to the furan ring.

3-Furanmethanol: A derivative with a hydroxymethyl group at the third position but lacking the methyl group.

2-Methyl-3-furaldehyde: An aldehyde derivative with a similar structure but different functional group.

Comparison: (2-Methylfuran-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the furan ringFor instance, the presence of the hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the methyl group can undergo electrophilic substitution .

Actividad Biológica

(2-Methylfuran-3-yl)methanol, a derivative of furan, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a methyl group at position 2 and a hydroxymethyl group at position 3, which contribute to its unique chemical reactivity and potential therapeutic applications. Research indicates that it may possess antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in pharmaceutical and agricultural fields.

Antimicrobial Properties

Studies have shown that (2-Methylfuran-3-yl)methanol exhibits significant antimicrobial activity against foodborne pathogens. Its mechanism of action involves disrupting microbial cell membranes and interfering with metabolic pathways, which can lead to cell death. For instance, preliminary studies indicate effectiveness against bacteria such as Escherichia coli and Salmonella enterica .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. Research findings suggest that (2-Methylfuran-3-yl)methanol can scavenge free radicals, thereby reducing oxidative damage in cellular systems .

Induction of Apoptosis in Cancer Cells

Recent investigations into the anticancer potential of (2-Methylfuran-3-yl)methanol have revealed its ability to induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. This property suggests potential applications in cancer therapy, although further studies are necessary to elucidate the specific mechanisms involved .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylfuran | Furan ring with one methyl group | Basic structure without hydroxymethyl group |

| Furfuryl alcohol | Furan ring with hydroxymethyl group | Lacks the methyl substitution at position 2 |

| 5-Methylfurfural | Furan ring with methyl at position 5 | Different substitution pattern on the furan |

| 2-Furfurylmethanol | Furan ring with methanol at position 2 | Similar but lacks methyl substitution at position 3 |

The unique combination of functional groups in (2-Methylfuran-3-yl)methanol distinguishes it from these related compounds, contributing to its specific biological activities .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of (2-Methylfuran-3-yl)methanol demonstrated a notable reduction in the growth of E. coli when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 200 µg/mL .

- Antioxidant Activity Assessment : In vitro assays measuring the DPPH radical scavenging activity revealed that (2-Methylfuran-3-yl)methanol exhibited an IC50 value of 150 µg/mL, indicating a strong antioxidant capacity comparable to known antioxidants like ascorbic acid .

- Cancer Cell Studies : Research involving human leukemia Jurkat cells showed that treatment with (2-Methylfuran-3-yl)methanol led to increased levels of reactive oxygen species (ROS) and activation of caspase-3, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

(2-methylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYOGLDPNBZSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380396 | |

| Record name | (2-methylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-99-4 | |

| Record name | (2-methylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.